molecular formula C15H22N2O5 B13246555 Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate

Cat. No.: B13246555
M. Wt: 310.35 g/mol
InChI Key: NSDGLTINGBHTEY-UHFFFAOYSA-N
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Description

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate typically involves multiple steps. One common method includes the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate . This is followed by esterification and hydroxylation reactions to introduce the methyl ester and hydroxyl groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction of the nitro group yields an amine.

Scientific Research Applications

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other functional sites. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(3-aminophenyl)-2-amino-3-hydroxypropanoate: Lacks the Boc protecting group, making it more reactive.

    Methyl 3-(3-nitrophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate: Contains a nitro group instead of an amino group, altering its reactivity and applications.

Uniqueness

Methyl 3-(3-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate is unique due to the presence of the Boc protecting group, which provides steric hindrance and stability, allowing for selective reactions and applications in various fields .

Properties

Molecular Formula

C15H22N2O5

Molecular Weight

310.35 g/mol

IUPAC Name

methyl 3-(3-aminophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-11(13(19)21-4)12(18)9-6-5-7-10(16)8-9/h5-8,11-12,18H,16H2,1-4H3,(H,17,20)

InChI Key

NSDGLTINGBHTEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)N)O)C(=O)OC

Origin of Product

United States

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